Eupalitin

描述

Overview of Eupalitin as a Flavonoid Compound

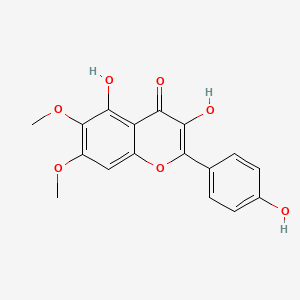

This compound is chemically identified as 3,5,4'-trihydroxy-6,7-dimethoxyflavone. It is classified as an O-methylated flavonol, a subclass of flavonoids medkoo.comwikipedia.org. Flavonoids are a large group of polyphenolic compounds synthesized by plants, characterized by a benzopyran ring structure with various hydroxyl and methoxy (B1213986) substitutions ontosight.ai. This compound's molecular formula is C₁₇H₁₄O₇, with a molecular weight of 330.29 g/mol smolecule.comphytolab.comcymitquimica.comfda.gov. Its structure features multiple hydroxyl and methoxy groups, which contribute to its chemical properties and biological interactions smolecule.com.

This compound has been isolated from various plant sources, including Boerhavia procumbens, Boerhavia diffusa, Asparagus falcatus, Artemisia asiatica, and Eupatorium ligustrinum smolecule.comphytolab.comchemfaces.comacademicjournals.orgmedchemexpress.com. The presence and concentration of this compound can vary depending on the plant species and even within different parts of the same plant google.com.

Significance of this compound in Natural Product Research

This compound holds significance in natural product research primarily due to the wide array of biological activities observed in studies. These activities suggest its potential as a lead compound for the development of new therapeutic agents. Research has explored its antioxidant, anti-inflammatory, hepatoprotective, immunosuppressive, and potential anti-cancer properties medkoo.comsmolecule.com.

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals, which helps reduce oxidative stress in cells smolecule.com. Its anti-inflammatory effects may involve modulating inflammatory pathways and inhibiting pro-inflammatory mediators such as nitric oxide and cytokines, potentially through the suppression of the NF-κB signaling pathway medkoo.comsmolecule.com. Studies have also indicated hepatoprotective effects, demonstrating protection against liver damage induced by toxins medkoo.comsmolecule.com.

Furthermore, this compound has shown potential in modulating immune responses, suggesting possible applications in conditions involving immune dysregulation smolecule.com. Emerging research also points to potential benefits in neurodegenerative diseases by reducing oxidative stress and inflammation in the brain smolecule.com. In vitro studies have investigated the anti-cancer activity of this compound, showing cytotoxicity against certain cancer cell lines, including prostate carcinoma and colorectal tumor cells, potentially by inducing apoptosis through mechanisms involving reactive oxygen species (ROS) generation and caspase activation chemfaces.comacademicjournals.orgnih.govresearchgate.net.

Current State of this compound Research and Knowledge Gaps

Current research on this compound is actively exploring its mechanisms of action and potential applications. Studies are utilizing techniques such as High-Performance Thin Layer Chromatography (HPTLC) and LC-MS/MS for the quantitative analysis of this compound and its glycosides in plant extracts and formulations wisdomlib.orgimpactfactor.org. Molecular docking studies are also being employed to predict interactions with biological targets, such as dihydrofolate reductase in microbial pathogens and the ACE protein in the context of antihypertensive activity mdpi.comacademicjournals.org.

Despite the promising findings, several knowledge gaps exist. While in vitro and animal studies have demonstrated various biological activities, comprehensive pharmacological and toxicological evaluations in humans are necessary to determine its safety and efficacy ontosight.ai. Detailed pharmacokinetic profiles in humans are also needed to understand its absorption, distribution, metabolism, and excretion ontosight.aiimpactfactor.org.

Further research is required to fully elucidate the molecular mechanisms underlying its observed biological effects and to explore its potential synergistic effects when combined with other compounds or drugs ontosight.aismolecule.com. The variability in this compound content in different plant sources also necessitates standardized extraction and purification methods for consistent research outcomes google.com. Bridging these gaps through further experimental and clinical studies is crucial for translating the potential of this compound into therapeutic applications ontosight.aimdpi.com.

Table 1: Summary of Selected Biological Activities of this compound

| Biological Activity | Observed Effects | Reference(s) |

| Antioxidant | Scavenging free radicals, reducing oxidative stress | medkoo.comsmolecule.com |

| Anti-inflammatory | Modulating inflammatory pathways, inhibiting pro-inflammatory mediators | medkoo.comsmolecule.com |

| Hepatoprotective | Protection against toxin-induced liver damage | medkoo.comsmolecule.com |

| Immunosuppressive | Modulating immune responses | smolecule.com |

| Anti-cancer (in vitro) | Cytotoxicity against prostate carcinoma and colorectal tumor cells, inducing apoptosis | chemfaces.comacademicjournals.orgnih.govresearchgate.net |

| Neuroprotective (emerging) | Reducing oxidative stress and inflammation in the brain | smolecule.com |

| Antihypertensive (glycoside) | Reduction in blood pressure in hypertensive models (this compound 3-O-β-D-galactopyranoside) | mdpi.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,5-dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-22-11-7-10-12(14(20)17(11)23-2)13(19)15(21)16(24-10)8-3-5-9(18)6-4-8/h3-7,18,20-21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMAWXWUGIEVDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183723 | |

| Record name | Eupalitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29536-41-2 | |

| Record name | Eupalitin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29536-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eupalitin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029536412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eupalitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EUPALITIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5KF23690D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation and Characterization Methodologies for Eupalitin and Its Glycosides

Extraction and Purification Strategies for Eupalitin

Efficient extraction and purification are crucial for obtaining this compound and its glycosides in a pure form for subsequent analysis and study.

Solvent Extraction Methods

Solvent extraction is a primary method used to isolate this compound and its glycosides from plant matrices. For instance, this compound 3-O-β-D-galactopyranoside has been isolated from Boerhavia diffusa leaves using 80% aqueous methanol (B129727) extraction. The powdered plant material is typically extracted multiple times with the solvent, often with heating or percolation to enhance efficiency. mdpi.comnih.govgoogle.comgoogle.com The combined extracts are then concentrated under reduced pressure, often using a rotary evaporator, to yield a crude residue. mdpi.comnih.gov This crude extract can then be subjected to liquid-liquid partitioning with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate (B1210297), to fractionate the compounds based on their solubility. google.commdpi.comnih.govgoogle.comgoogle.com this compound 3-O-β-D-galactopyranoside, for example, has been found in the ethyl acetate fraction. mdpi.comnih.gov Another approach involves refluxing plant material with methanol. google.com

Different plant parts and extraction methods can influence the yield of this compound glycosides. Studies have investigated the optimal extraction parameters, including extraction time, temperature, and solvent concentration, using methods like the Box-Behnken experimental design, to maximize the yield of this compound-3-O-β-D-galactopyranoside from Boerhavia diffusa leaves. mdpi.comnih.gov

Table 1: Examples of Solvent Extraction Parameters for this compound Glycosides

| Plant Material | Solvent | Method | Yield of this compound 3-O-β-D-galactopyranoside | Reference |

| Boerhavia diffusa leaves | 80% Aqueous Methanol | Percolation | 0.3% w/w (approx.) | google.comgoogle.com |

| Boerhavia diffusa leaves | Rectified Spirit | Percolation | 0.28% w/w (approx.) | google.comgoogle.com |

| Boerhavia diffusa leaves | 80% Methanol (40°C) | Extraction (3 times) | 0.1578% w/w | mdpi.comnih.gov |

| Boerhaavia repens whole plant | Methanol | Reflux | 0.0012% w/w | google.com |

Chromatographic Techniques for this compound Isolation

Chromatographic methods are widely employed for the further purification and isolation of this compound and its glycosides from crude extracts or fractions.

High-performance liquid chromatography (HPLC), high-performance thin-layer chromatography (HPTLC), liquid chromatography-mass spectrometry (LC-MS), and ultra-performance liquid chromatography (UPLC) are analytical techniques that can be used for the determination of flavonoid glycosides in medicinal plants, including this compound glycosides. mdpi.com

High-Performance Thin-Layer Chromatography (HPTLC) in this compound Isolation

HPTLC is a valuable technique for the analysis and purification of this compound glycosides. It has been applied to differentiate this compound 3-O-β-D-galactopyranoside, using a standard reference compound for comparison. mdpi.comnih.gov HPTLC silica (B1680970) gel plates are commonly used as the stationary phase. ycmou.ac.inakjournals.com Mobile phases consisting of solvent mixtures like toluene:acetone:water (4:15:1 or 5:15:1 v/v) have been successfully employed for the separation of this compound 3-O-β-D-galactopyranoside. mdpi.comnih.govmdpi.comnih.govnih.gov Visualization of the separated compounds can be done under UV light (e.g., 366 nm) and by spraying with detection reagents specific for flavonoids, such as 2-Amino ethyl diphenyl borinate. mdpi.comnih.gov The retention factor (Rf) values obtained from the sample can be compared to those of a standard to confirm the presence of this compound 3-O-β-D-galactopyranoside. mdpi.comnih.govresearchgate.net A validated HPTLC method for the quantification of this compound-3-O-β-D-galactopyranoside from B. diffusa has been developed, demonstrating satisfactory linearity, detection limit, quantification limit, precision, specificity, and accuracy. mdpi.comnih.govakjournals.comnih.gov

Table 2: HPTLC Parameters for this compound 3-O-β-D-galactopyranoside

| Stationary Phase | Mobile Phase | Rf Value (Example) | Detection Method(s) | Reference |

| HPTLC silica gel F254 | Toluene:Acetone:Water (4:15:1) | 0.53 | UV (366 nm), 2-Amino ethyl diphenyl borinate spray | mdpi.comnih.gov |

| HPTLC silica gel 60 F254 | Toluene:Acetone:Water (5:15:1) | Not specified | UV, 2-Amino ethyl diphenyl borinate spray | mdpi.comnih.gov |

| HPTLC silica gel F254 | n-butanol:acetic acid:water (8:1:1) | Not specified | Not specified | ycmou.ac.inakjournals.com |

Preparative thin layer chromatography (TLC) has also been used for the purification of this compound 3-O-β-D-galactopyranoside, although some newer methods aim to avoid this often tedious step for larger scale isolation. google.comgoogle.comgoogle.comnih.gov

High-speed counter-current chromatography (HSCCC) is another chromatographic technique that has been explored for the preparative separation of bioactive components, including flavonoids like this compound, from plant extracts. nih.gov Stepwise elution with different solvent systems can be employed in HSCCC to improve the separation of compounds with varying partition coefficients. nih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MSMS) in this compound Characterization

UPLC-MSMS is a powerful hyphenated technique used for the characterization and confirmation of the identity of this compound glycosides, such as this compound 3-O-β-D-galactopyranoside. mdpi.comnih.govresearchgate.netresearchgate.net The UPLC system, often equipped with a C18 column, separates the compounds based on their physico-chemical properties. mdpi.comnih.gov The separated compounds are then introduced into a mass spectrometer, typically a Q-TOF with an ESI source, which provides molecular weight information and fragmentation patterns (MS/MS) that are crucial for structural confirmation. mdpi.comnih.gov The spectral data obtained from UPLC-MSMS, along with other spectroscopic data, are used to confirm the structure of the isolated compound. mdpi.comnih.govresearchgate.net

Crystallization and Precipitation Methods

Crystallization and precipitation are common methods used in the final stages of purification to obtain pure this compound glycosides in solid form. After solvent extraction and chromatographic separation, the relevant fraction containing the this compound glycoside is typically dissolved in a suitable solvent, such as hot methanol. mdpi.comnih.govmdpi.comnih.gov The solution is then often stored at a low temperature, such as overnight in a refrigerator, to induce crystallization or precipitation of the compound. mdpi.comnih.govmdpi.comnih.gov The solid material is then separated by filtration. mdpi.comnih.govmdpi.comnih.gov Multiple re-crystallizations with a suitable solvent, like hot methanol, can be performed to increase the purity of the this compound glycoside, yielding a crystalline powder. mdpi.comnih.govmdpi.comnih.gov This crystallization step is often highlighted as a key purification method, particularly in processes aiming for higher yields without extensive chromatography. google.comgoogle.comgoogle.comnih.gov

Spectroscopic Elucidation of this compound Structures

Spectroscopic techniques are essential for determining the chemical structure of this compound and its glycosides. Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1D (¹H and ¹³C NMR) and 2D NMR techniques, provides detailed information about the carbon-hydrogen framework and connectivity of the molecule. mdpi.comnih.govresearchgate.netresearchgate.netirphouse.comresearchgate.netnd.edufrontiersin.orgd-nb.info Mass spectrometry (MS), particularly coupled with chromatography (e.g., UPLC-MSMS), gives the molecular weight and fragmentation patterns, which help in confirming the molecular formula and identifying structural fragments. mdpi.comnih.govresearchgate.netresearchgate.netirphouse.comresearchgate.netfrontiersin.orgd-nb.infonih.gov Ultraviolet (UV) spectroscopy is also used and provides information about the electronic transitions within the molecule, which is characteristic of flavonoid structures. mdpi.comnih.govresearchgate.netresearchgate.net The combination of data from these spectroscopic methods allows for the comprehensive elucidation of the structure of isolated this compound and its glycosides. mdpi.comnih.govresearchgate.netresearchgate.netirphouse.comresearchgate.netnih.gov For this compound 3-O-β-D-galactopyranoside, spectroscopic analysis using UV, Mass, and NMR has revealed characteristic absorption peaks and spectral data consistent with its flavonoid glycoside structure. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Confirmation

NMR spectroscopy, including ¹H NMR and ¹³C NMR, is a crucial tool for confirming the structure of this compound and its glycosides impactfactor.orgresearchgate.netchemfaces.com. The NMR spectra provide detailed information about the hydrogen and carbon atoms within the molecule, allowing for the assignment of specific signals to different parts of the flavonoid structure and the attached sugar moieties in the case of glycosides mdpi.comirphouse.com. For instance, ¹H NMR spectra of this compound-3-O-β-D-galactopyranoside show characteristic aromatic proton peaks and signals corresponding to the sugar moiety nih.gov. ¹³C NMR data further support the structural elucidation by providing information about the carbon skeleton mdpi.comirphouse.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Characterization

UV-Vis spectroscopy is utilized in the characterization of this compound and its glycosides due to their characteristic absorption peaks associated with the flavonoid chromophore impactfactor.org. The UV spectrum of this compound-3-O-β-D-galactopyranoside, for example, reveals flavonoid moiety bands mdpi.com. Shifts in these bands upon the addition of reagents like sodium methoxide (B1231860) can provide information about the presence and position of hydroxyl groups on the flavonoid structure mdpi.com. UV spectroscopy has also been used as a method for quantifying this compound nih.gov.

Mass Spectrometry (MS) in this compound Characterization

Mass spectrometry is employed to determine the molecular weight of this compound and its glycosides and to gain insights into their fragmentation patterns, which aids in structural confirmation impactfactor.org. Electron Ionization Mass Spectrometry (EIMS) of this compound-3-O-β-D-galactopyranoside has revealed a molecular ion peak and characteristic fragment ions, indicating the presence of specific functional groups on the A and B rings of the flavonoid mdpi.com. UPLC-MSMS has also been used to characterize this compound 3-O-β-D-galactopyranoside mdpi.com.

Fourier-Transform Infrared (FTIR) Spectroscopy in this compound Structural Determination

FTIR spectroscopy provides information about the functional groups present in this compound. The IR spectrum of this compound shows characteristic absorption bands corresponding to hydroxyl and carbonyl groups, which are key features of flavonoid structures ycmou.ac.inacs.org. FTIR has been used in the structural determination of this compound chemfaces.comsigmaaldrich.com.

Analytical Method Validation for this compound Quantification

Validated analytical methods are essential for the accurate and reliable quantification of this compound and its glycosides in various matrices, such as plant extracts or biological samples. High-Performance Thin Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are common techniques used for this purpose mdpi.comcabidigitallibrary.org. Method validation typically involves assessing parameters such as linearity, detection limits, precision, and accuracy, often following guidelines from regulatory bodies mdpi.comimpactfactor.orgnih.gov.

Linearity and Detection Limits in this compound Analysis

Linearity establishes the proportional relationship between the analyte concentration and the instrument response over a defined range. For this compound-3-O-β-D-galactopyranoside, validated HPTLC methods have shown good linearity with high correlation coefficient (R²) values over specific concentration ranges mdpi.comnih.govresearchgate.net. The limit of detection (LOD) and limit of quantification (LOQ) are determined to establish the lowest concentrations of the analyte that can be reliably detected and quantified, respectively nih.govcabidigitallibrary.org. For a validated HPTLC method, the detection limit for this compound-3-O-β-D-galactopyranoside was reported as 30 ng and the quantification limit as 100 ng mdpi.comnih.govresearchgate.net. Another method using UV spectrophotometry reported LOD and LOQ values of 3 and 5 micrograms per milliliter, respectively nih.gov.

Here is a table summarizing typical linearity and detection limit data:

| Compound | Method | Linearity Range | R² Value | LOD | LOQ |

| This compound-3-O-β-D-galactopyranoside | HPTLC | 100–5000 ng mdpi.comnih.govresearchgate.net | 0.994 mdpi.comnih.govresearchgate.net | 30 ng mdpi.comnih.govresearchgate.net | 100 ng mdpi.comnih.govresearchgate.net |

| This compound 3-O-β-D-galactopyranoside | UV Spectrophotometry | 10–400 µg/mL nih.gov | >0.985 nih.gov | 3 µg/mL nih.gov | 5 µg/mL nih.gov |

| This compound-3-O-β-D-galactopyranoside | LC-MS/MS | 5.0–500.0 ng/mL impactfactor.orgresearchgate.net | - | - | - |

Precision and Accuracy in this compound Quantification

Precision refers to the reproducibility of the analytical method, typically assessed through intra-day and inter-day variations. Low relative standard deviation (% RSD) values indicate good precision mdpi.comimpactfactor.orgnih.gov. Accuracy measures the closeness of the experimental results to the true value and is often evaluated through recovery studies mdpi.comimpactfactor.org. High percentage recovery values demonstrate the accuracy of the method mdpi.comimpactfactor.org. Validated methods for this compound-3-O-β-D-galactopyranoside have shown satisfactory precision with low % RSD for both intra-day and inter-day variations, and high accuracy with percentage recoveries close to 100% mdpi.comimpactfactor.orgnih.govresearchgate.net.

Here is a table illustrating precision and accuracy data:

| Compound | Method | Parameter | Result |

| This compound-3-O-β-D-galactopyranoside | HPTLC | Intra-day Precision | 0.67% RSD mdpi.comnih.govresearchgate.net |

| This compound-3-O-β-D-galactopyranoside | HPTLC | Inter-day Precision | 0.991% RSD mdpi.comnih.govresearchgate.net |

| This compound-3-O-β-D-galactopyranoside | HPTLC | Accuracy | 99.78% RSD mdpi.comnih.govresearchgate.net |

| This compound 3-O-β-D-galactopyranoside | UV | Intra-day Precision | < 2% RSD nih.gov |

| This compound 3-O-β-D-galactopyranoside | UV | Inter-day Precision | < 2% RSD nih.gov |

| This compound 3-O-β-D-galactopyranoside | UV | Recovery | 97–99% nih.gov |

| This compound-3-O-β-D-galactopyranoside | HPTLC | Percentage Recoveries | 98.88% to 100.68% mdpi.comresearchgate.net |

| This compound-3-O-β-D-galactopyranoside | LC-MS/MS | Intra-run Precision | ≤4.26% impactfactor.org |

| This compound-3-O-β-D-galactopyranoside | LC-MS/MS | Intra-run Accuracy | 96.35% to 103.85% impactfactor.org |

| This compound-3-O-β-D-galactopyranoside | LC-MS/MS | Inter-run Accuracy | 97.07% to 100.65% impactfactor.org |

Pharmacological Investigations of Eupalitin and Its Derivatives

Anti-inflammatory Activities of Eupalitin

This compound and its derivatives have demonstrated significant anti-inflammatory properties across a range of studies. mdpi.comnih.gov These effects are attributed to the compound's ability to modulate key signaling pathways and mediators involved in the inflammatory response.

This compound exerts its anti-inflammatory effects by inhibiting the production of various pro-inflammatory mediators. medkoo.com Studies have shown that this compound can suppress the generation of nitric oxide (NO), a key signaling molecule in inflammation. medkoo.comremedypublications.com Furthermore, a derivative, this compound-3-O-β-D-galactoside, has been found to inhibit the production of tumor necrosis factor-alpha (TNF-α), a critical cytokine in systemic inflammation, in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells. japer.in

Research on related compounds and extracts containing this compound provides further insight. For instance, the flavone (B191248) eupatilin (B1662920) has been shown to significantly reduce the levels of pro-inflammatory cytokines including Interleukin-1β (IL-1β), TNF-α, Interleukin-6 (IL-6), Interleukin-8 (IL-8), and monocyte chemoattractant protein-1 (MCP-1) in gastric epithelial cells infected with CagA-positive Helicobacter pylori. plos.org This modulation of cytokines and other inflammatory molecules is a key aspect of the anti-inflammatory profile of this compound and related flavonoids. nih.govnih.gov

Table 1: Effect of this compound and Its Derivatives on Pro-inflammatory Mediators

| Compound/Derivative | Mediator | Effect | Study Context | Reference |

|---|---|---|---|---|

| This compound | Nitric Oxide (NO) | Inhibition | General anti-inflammatory action | medkoo.com |

| This compound-3-O-β-D-galactoside | Tumor Necrosis Factor-alpha (TNF-α) | Inhibition | LPS-stimulated human PBMCs | japer.in |

| Eupatilin (related flavone) | IL-1β, TNF-α, IL-6, IL-8, MCP-1 | Reduction | H. pylori-infected gastric cells | plos.org |

A primary mechanism underlying the anti-inflammatory activity of this compound is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. medkoo.com NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including those for pro-inflammatory cytokines. japer.in

Studies on this compound derivatives have substantiated this mechanism. This compound-3-o-β-D-galactoside was shown to block the activation of NF-κB, which is essential for T-cell activation and the expression of genes for IL-2 and its receptor. japer.in By suppressing the activation of NF-κB, this compound effectively downregulates the transcription of various pro-inflammatory mediators, thereby attenuating the inflammatory response. medkoo.complos.org

In addition to the NF-κB pathway, this compound and its derivatives also modulate the mitogen-activated protein kinase (MAPK) signaling pathways, which are centrally involved in cellular responses to external stress and inflammation. japer.in The p38 MAPK pathway, in particular, plays a significant role in regulating the production of pro-inflammatory cytokines. japer.innih.gov

A derivative, this compound-3-O-β-D-galactoside, has been shown to downregulate the expression of p38 MAPK. japer.in Molecular docking studies further suggest that this derivative has the potential to act as an inhibitor of p38 MAPKinase, thereby interfering with TNF-α signaling. globalresearchonline.net The inhibition of the p38 MAPK pathway represents another key mechanism through which this compound exerts its anti-inflammatory effects. japer.in

Table 2: this compound's Impact on Inflammatory Signaling Pathways

| Compound/Derivative | Pathway | Effect | Reference |

|---|---|---|---|

| This compound | NF-κB | Suppression | medkoo.com |

| This compound-3-o-β-D-galactoside | NF-κB | Blocks activation | japer.in |

| This compound-3-O-β-D-galactoside | p38 MAPK | Downregulates expression | japer.in |

The anti-inflammatory properties of this compound-containing extracts and related compounds have been validated in various in vivo animal models. accscience.comnih.gov A widely used model for acute inflammation is the carrageenan-induced paw edema test in rodents. researchgate.net In this model, injection of carrageenan into the paw induces a reproducible inflammatory response characterized by edema (swelling), erythema, and hyperalgesia, which is mediated by the release of pro-inflammatory agents like prostaglandins (B1171923) and bradykinin. researchgate.netnih.gov

Studies have demonstrated the efficacy of this compound derivatives in this model. For example, this compound-3-O-β-D-glucoside has been evaluated for its ability to reduce paw edema induced by carrageenan. remedypublications.com Similarly, extracts from Boerhaavia diffusa, a known source of this compound, effectively reduced paw edema induced by secretory phospholipase A2 (sPLA2), an enzyme involved in inflammatory processes. nih.gov These in vivo findings confirm the significant anti-inflammatory potential of this compound.

Table 3: In Vivo Anti-inflammatory Activity

| Compound/Extract | In Vivo Model | Observed Effect | Reference |

|---|---|---|---|

| This compound-3-O-β-D-glucoside | Carrageenan-induced paw edema | Anti-edema activity | remedypublications.com |

| Boerhaavia diffusa extract (contains this compound) | sPLA2-induced paw edema | Reduction of edema | nih.gov |

Antioxidant Properties of this compound

This compound is recognized for its potent antioxidant properties, a characteristic common to many flavonoids. medkoo.commdpi.com This activity is crucial as oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous inflammatory conditions.

The antioxidant effect of this compound is largely due to its ability to scavenge reactive oxygen species (ROS). mdpi.com ROS are highly reactive molecules generated as byproducts of normal metabolism that can cause significant damage to cellular structures if their levels become excessive. mdpi.comnih.gov The chemical structure of flavonoids, particularly their hydroxyl groups, enables them to donate electrons and neutralize these harmful free radicals. mdpi.com

The generation of ROS can act as a secondary messenger system, triggering inflammatory signaling pathways such as NF-κB and MAPK. nih.govnih.gov By scavenging ROS, this compound not only protects cells from direct oxidative damage but also indirectly dampens the inflammatory response by preventing the activation of these pro-inflammatory pathways. This dual action highlights the interconnectedness of its antioxidant and anti-inflammatory activities. nih.gov

Table 4: Antioxidant and ROS Scavenging Profile

| Activity | Mechanism | Significance | Reference |

|---|---|---|---|

| Antioxidant | Neutralization of free radicals | Protects against oxidative stress implicated in inflammation. | medkoo.com |

| ROS Scavenging | Donation of electrons from hydroxyl groups | Prevents cellular damage and activation of pro-inflammatory signaling pathways (NF-κB, MAPK). | nih.govmdpi.com |

Mentioned Compounds

Protection against Oxidative Stress-Related Disorders

This compound has demonstrated a capacity to modulate cognitive functions that are affected by oxidative stress. nih.gov In studies involving diabetic rats, treatment with this compound was found to decrease levels of lipid peroxidation, suggesting a protective role against oxidative damage in brain tissue. nih.gov This antioxidant potential may be beneficial in managing cognitive impairment related to conditions like diabetes mellitus. nih.gov The flavonoid's role as a protective agent is further supported by findings that it can inhibit reactive oxygen species (ROS) generation, thereby protecting against apoptosis induced by ototoxic drugs. researchgate.net

A derivative, this compound-3-O-β-D-galactopyranoside, which is a flavonoid glycoside isolated from Boerhavia diffusa, has also been recognized for its antioxidant and hepatoprotective potential. mdpi.commdpi.com Flavonoids, in general, are known to capture free radicals, which helps in reducing lipid peroxidation. mdpi.com The protective effects of this compound and its glycosides against oxidative damage underscore their potential as therapeutic agents for disorders linked to oxidative stress. nih.govmdpi.com

Impact on Antioxidant Enzyme Systems

The interaction of this compound with the body's antioxidant enzyme systems contributes to its protective effects. In vivo studies on streptozotocin-induced diabetic rats showed that this compound treatment led to a decrease in glutathione (B108866) levels in brain tissue. nih.gov Glutathione is a critical component of the cellular antioxidant defense system. While a decrease might seem counterintuitive, it can also indicate its utilization in combating oxidative stress. The antioxidant defense system in biological systems is a complex network of enzymes designed to mitigate the harmful effects of reactive oxygen species (ROS). nih.govresearchgate.net Key enzymatic antioxidants include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX), which work together to detoxify ROS. nih.govnih.gov Research on other natural compounds has shown that they can positively influence the activity of these enzymes, suggesting a potential mechanism for this compound's observed antioxidant effects. nih.gov

Anticancer Potential of this compound

This compound, an O-methylated flavonol, has been identified as a compound with enhanced cancer chemopreventive properties. researchgate.netnih.gov Numerous studies have highlighted its antitumor activity across various types of cancer. nih.gov Research has demonstrated this compound's effectiveness against prostate, gastric, cervical, esophageal, and endometrial cancer cells. nih.gov Its anticancer effects are attributed to its ability to regulate multiple physiological mechanisms within cancer cells, including proliferation, cell cycle progression, and invasion. nih.gov For instance, this compound has been shown to induce apoptosis in prostate carcinoma cells by generating reactive oxygen species (ROS). researchgate.netnih.gov Furthermore, in-silico studies suggest that its derivative, this compound-3-O-galactoside, may have a dual role in combating cancer by inhibiting the aldose reductase enzyme (ALR2) and suppressing pathways that mediate cancer. researchgate.net

Induction of Apoptosis in Cancer Cell Lines

A significant mechanism underlying this compound's anticancer activity is its ability to induce apoptosis, or programmed cell death, in malignant cells. nih.gov This has been consistently observed in different cancer cell lines. In human prostate cancer (PC3) cells, this compound treatment leads to a significant induction of ROS levels, which in turn triggers nuclear apoptosis. researchgate.netnih.gov Similarly, studies on colon cancer cell lines, HCT116 and HT29, have shown that eupatilin (a synonym for this compound) induces apoptosis, which is accompanied by mitochondrial depolarization. nih.gov The pro-apoptotic effect of flavonoids like this compound is a key area of interest in the development of natural product-based cancer therapies. researchgate.net

Activation of Caspases (e.g., Caspase-3, Caspase-7)

The apoptotic pathway induced by this compound involves the activation of caspases, which are a family of proteases essential for the execution of apoptosis. nih.gov Research on human prostate cancer cells (PC3) has confirmed that this compound's induction of apoptosis is linked to the activation of Caspase-3. researchgate.netnih.gov Immunofluorescence analysis showed that this compound treatment leads to an increase in Caspase-3 activity, confirming its role in the apoptotic pathway and subsequent cell death. researchgate.netnih.gov Caspases are activated in a cascade, where initiator caspases (like caspase-9) activate executioner caspases (like caspase-3 and -7). Once activated, these executioner caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.govdntb.gov.ua The ability of this compound to activate this critical enzymatic cascade underscores its potential as a chemotherapeutic agent. nih.gov

Nuclear Condensation and Apoptotic Body Formation

The morphological hallmarks of apoptosis include distinct changes in the cell nucleus, such as chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies. nih.govyoutube.com Studies utilizing fluorescent microscopy have shown that treatment of prostate cancer cells with this compound results in nuclear condensation. researchgate.netnih.gov This process involves the chromatin undergoing a phase change from a genetically active state to a highly condensed, inert form. nih.govresearchgate.net The condensed chromatin is then packaged into membrane-bound vesicles known as apoptotic bodies, which are subsequently cleared by phagocytic cells. youtube.com The observation of nuclear condensation in this compound-treated cells provides clear visual evidence of the induction of apoptosis. researchgate.netnih.gov

Inhibition of Cancer Cell Proliferation

This compound has been shown to markedly inhibit the proliferation of various cancer cell lines, often in a concentration-dependent manner. researchgate.netnih.gov In studies on human prostate cancer (PC3) cells, this compound significantly reduced cell viability as measured by MTT assays. researchgate.netnih.gov The IC50 value, which represents the concentration required to inhibit 50% of cell proliferation, was reported to be 94.60 µM in PC-3 cells. researchgate.net Similarly, eupatilin was found to decrease the proliferation of colon cancer cells (HCT116 and HT29) by more than 50% at concentrations above 25 µM and 50 µM, respectively. nih.gov Research on other flavonoids, such as Eupafolin in breast cancer cells, also demonstrates significant inhibition of proliferation, further supporting the role of this class of compounds in cancer treatment. nih.gov This anti-proliferative effect is often linked to the induction of cell cycle arrest, where the compound halts the progression of cells through the division cycle. nih.gov For instance, this compound treatment in PC3 cells caused a decrease in the percentage of cells in the G0/G1 phase and an increase in the S phase, indicating an alteration in cell cycle progression. researchgate.netnih.gov

Interactive Data Table: Effect of this compound on Cancer Cell Proliferation

Below is a summary of research findings on the inhibitory effects of this compound on different cancer cell lines.

| Cell Line | Cancer Type | Effect | Key Findings | Citations |

| PC3 | Prostate Cancer | Inhibition of Proliferation | Markedly inhibited proliferation in a concentration-dependent manner. IC50 value of 94.60 µM. | researchgate.netnih.gov |

| HCT116 | Colon Cancer | Inhibition of Proliferation | Cell proliferation decreased by >50% at concentrations above 25 µM. | nih.gov |

| HT29 | Colon Cancer | Inhibition of Proliferation | Cell proliferation decreased by >50% at concentrations above 50 µM. | nih.gov |

Cell Cycle Modulation

This compound has been shown to exert anticancer effects by modulating the cell cycle progression in cancer cells. In human prostate cancer cells (PC3), treatment with this compound leads to a notable alteration in cell cycle distribution. Specifically, studies have revealed that this compound decreases the percentage of cells in the G0/G1 phase while simultaneously increasing the population of cells in the S phase. nih.govresearchgate.neturotoday.com This suggests an interference with the normal cell cycle checkpoints, ultimately hindering cell division and proliferation. The arrest or altered progression through the cell cycle is a key mechanism by which many flavonoid compounds inhibit tumor growth. nih.govnih.gov While direct mechanisms for this compound are still being elucidated, related flavonoid compounds are known to induce cell cycle arrest at various phases, including G2/M, by affecting the expression and activity of critical regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). nih.govmdpi.comoncotarget.com For instance, in some cancer cell lines, flavonoids have been observed to down-regulate cyclin D and cyclin E, which are crucial for the G1 to S phase transition, and modulate cyclin B, a key regulator of the G2/M transition. nih.gov

Specific Cancer Cell Lines Investigated (e.g., Prostate Carcinoma, Colorectal Tumor, HepG2)

The anticancer properties of this compound have been evaluated across various cancer cell lines, with research highlighting its efficacy in prostate, colorectal, and liver cancer models.

Prostate Carcinoma: In human prostate carcinoma (PC3) cells, this compound demonstrates significant antitumor activity. It markedly inhibits cell proliferation in a dose-dependent manner. nih.govresearchgate.net The underlying mechanism involves the induction of apoptosis, which is mediated through the generation of reactive oxygen species (ROS). nih.govresearchgate.net Elevated ROS levels lead to nuclear condensation and trigger the apoptotic cascade. Furthermore, this compound treatment results in an increased activity of caspase-3, a critical executioner caspase in the apoptotic pathway, confirming its role in inducing programmed cell death in these cells. nih.govresearchgate.net

Table 1: Effect of this compound on Prostate Cancer Cell Cycle Distribution

| Treatment | Cell Line | Effect on G0/G1 Phase | Effect on S Phase | Primary Mechanism |

|---|---|---|---|---|

| This compound | PC3 | Decrease | Increase | Cell Cycle Progression Interference |

Colorectal Tumor: this compound has also shown significant cytotoxicity against human colorectal tumor cells (HCT116 and HT29). thieme-connect.com Research indicates that this compound's anti-proliferative effect on these cells is due to its ability to induce apoptosis. researchgate.net One of the hallmarks of apoptosis, the activation of caspases, is observed in colorectal cancer cells treated with this compound. Specifically, it has been found to induce the activation of caspase-3 and caspase-7, confirming that its mechanism of action involves the initiation of the apoptotic cell death pathway. researchgate.net Eupatilin, a closely related flavonoid, was shown to inhibit the viability of HCT116 and HT29 colon cancer cells and prevent their invasion. thieme-connect.com

Table 2: Cytotoxic Activity of Eupatilin in Colorectal Cancer Cells

| Cell Line | Compound | Observed Effect | Key Finding |

|---|---|---|---|

| HCT116 | Eupatilin | Significant increase in apoptosis (13.2-fold at 100 µM) | Inhibition of cell viability |

| HT29 | Eupatilin | Significant increase in apoptosis (1.7-fold at 100 µM) | Prevention of cell invasion |

HepG2 (Hepatocellular Carcinoma): The human hepatocellular carcinoma cell line, HepG2, has been utilized in studies primarily investigating the hepatoprotective effects of this compound and its derivatives. mdpi.com In the context of toxin-induced damage, this compound-3-O-β-D-galactopyranoside demonstrated a significant protective effect in HepG2 cells against carbon tetrachloride (CCl4) toxicity. mdpi.comresearchgate.net While the direct anticancer activity on HepG2 is less detailed than for other cell lines, the ability to protect liver cells from damage is a crucial aspect of its pharmacological profile. Studies on other flavonoids, such as genistein, have shown potent anticancer activity against HepG2 cells, involving ROS generation, G2/M cell cycle arrest, and induction of mitochondrial apoptosis, suggesting potential avenues for further investigation with this compound. nih.gov

Anti-metastatic Activity

While direct studies on the anti-metastatic activity of this compound are limited, research on its derivatives, particularly Eupalinolide J, provides strong evidence for the potential of this class of compounds in preventing cancer metastasis. nih.govresearchgate.net Metastasis is a complex process involving cell invasion, migration, and colonization of distant organs, and is a major cause of cancer-related mortality. nih.govoncodaily.com

Eupalinolide J has been shown to exhibit a significant inhibitory effect on cancer cell metastasis both in vitro and in vivo. nih.govresearchgate.net The mechanism behind this activity involves the targeting of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway. nih.gov Eupalinolide J promotes the ubiquitin-dependent degradation of the STAT3 protein. nih.gov The degradation of STAT3 leads to the downregulation of metastasis-related genes that it controls, such as matrix metalloproteinase-2 (MMP-2) and MMP-9. nih.govresearchgate.net These enzymes are crucial for the breakdown of the extracellular matrix, a key step in cancer cell invasion and migration. By inhibiting the STAT3/MMP-2/MMP-9 axis, Eupalinolide J effectively reduces the metastatic potential of cancer cells. nih.gov These findings suggest that this compound and its derivatives could be promising candidates for development as anti-metastatic agents.

Hepatoprotective Effects of this compound

This compound and its glycoside derivatives have demonstrated significant hepatoprotective properties, shielding the liver from damage induced by various toxins. mdpi.comnih.govmdpi.com The liver plays a central role in detoxification, making it vulnerable to injury from chemical agents. nih.gov The protective effects of these compounds are largely attributed to their antioxidant and anti-inflammatory activities.

Protection against Toxin-Induced Liver Damage (e.g., Carbon Tetrachloride-induced toxicity)

Carbon tetrachloride (CCl4) is a well-known hepatotoxin used in experimental models to induce liver injury that mimics conditions like fibrosis and cirrhosis. nih.govresearchgate.net this compound and its glycoside, this compound-3-O-β-D-galactopyranoside, have shown potent protective effects against CCl4-induced hepatotoxicity. mdpi.com

In in vitro studies using HepG2 liver cells, pre-treatment with this compound-3-O-β-D-galactopyranoside significantly increased cell viability after exposure to CCl4. mdpi.comresearchgate.net In vivo studies in rat models have corroborated these findings. Administration of CCl4 leads to a sharp increase in serum levels of liver enzymes such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), indicating hepatocellular damage. Treatment with this compound derivatives significantly attenuates these increases, suggesting a stabilization of the hepatocyte membrane and a reduction in liver damage. mdpi.com Histopathological examination of liver tissues from these studies confirms the biochemical findings, showing that this compound treatment helps maintain the normal morphological architecture of the liver and reduces the extent of necrosis and inflammation caused by CCl4. researchgate.net

Table 3: Hepatoprotective Effect of this compound-3-O-β-D-galactopyranoside on HepG2 Cells

| Compound | Toxin | Cell Line | Concentration | Percentage of Hepatoprotection |

|---|---|---|---|---|

| This compound-3-O-β-D-galactopyranoside | Carbon Tetrachloride (0.1%) | HepG2 | 500 µg/mL | 62.62% |

| 1000 µg/mL | 70.23% | |||

| Silymarin (Standard) | Carbon Tetrachloride (0.1%) | HepG2 | 100 µg/mL | 80.20% |

| 500 µg/mL | 86.94% |

Immunosuppressive and Hepatoprotective Activity

The hepatoprotective effects of this compound derivatives are also linked to their immunomodulatory, specifically immunosuppressive, properties. nih.govjaper.in Liver injury often involves a significant inflammatory response, and modulating this response can mitigate damage. This compound-3-O-β-D-galactoside has been reported to possess immunosuppressive activity. japer.in

This activity is demonstrated by its ability to attenuate the expression and activity of pro-inflammatory mediators. In a model of Concanavalin-A induced inflammation, treatment with this compound-3-O-β-D-galactoside led to a downregulation of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. japer.in The mechanism for this involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and p38 MAPK (mitogen-activated protein kinase) signaling pathways. japer.in These pathways are critical in regulating the production of inflammatory cytokines. By suppressing these signaling cascades, the compound reduces the inflammatory response, which in turn contributes to its hepatoprotective action by preventing excessive inflammation-mediated tissue damage in the liver. japer.in

Neuroprotective Activities of this compound

Emerging research indicates that this compound possesses significant neuroprotective activities, suggesting its potential as a therapeutic agent for neurodegenerative conditions. thieme-connect.comnih.gov The neuroprotective effects of flavonoids are often attributed to their antioxidant and anti-inflammatory properties, which combat the oxidative stress and neuroinflammation that are common pathological features of many neurological disorders. mdpi.commdpi.com

A study investigating the effects of this compound in a streptozotocin (B1681764) (STZ)-induced diabetic rat model, which is also used to model cognitive impairment similar to Alzheimer's disease, revealed several key neuroprotective mechanisms. nih.gov this compound treatment was found to modulate cognitive function by decreasing levels of lipid peroxidation and increasing the levels of glutathione, a major endogenous antioxidant in the brain. nih.gov This indicates a potent antioxidant effect, protecting brain tissue from oxidative damage. nih.gov

Furthermore, this compound treatment influenced the cholinergic system by affecting acetylcholinesterase (AChE) activity, an enzyme that breaks down the neurotransmitter acetylcholine. thieme-connect.comnih.gov The study also showed that this compound treatment led to a considerable reduction in the levels of amyloid-beta (Aβ) (1-42) peptide, a key component of the amyloid plaques found in the brains of Alzheimer's patients. nih.gov In silico docking studies further supported these findings, showing a strong binding affinity of this compound towards AChE. thieme-connect.comnih.gov These results collectively suggest that this compound's antioxidant potential and its ability to modulate key pathological markers may be beneficial in therapies for cognitive impairments associated with neurodegenerative diseases. nih.gov

Protection against Ischemia/Reperfusion-Induced Neuronal Damage

This compound has demonstrated neuroprotective effects in the context of ischemia/reperfusion (I/R)-induced neuronal damage. In a study utilizing a mouse model of transient global cerebral ischemia, administration of this compound immediately after reperfusion showed a significant increase in the number of viable neurons in the hippocampal CA1 region. nih.gov Concurrently, a decrease in the number of degenerating neuronal cells was observed in the same region. nih.gov This suggests that this compound can mitigate the delayed neuronal injury that often follows an ischemic event.

The experimental model involved inducing transient global cerebral ischemia in mice through bilateral common carotid artery occlusion for 15 minutes, followed by a period of reperfusion. nih.gov Histochemical analysis was employed to assess the extent of neuronal damage and viability, providing evidence for the neuroprotective capacity of this compound in an in vivo setting. nih.gov

Modulation of Akt Phosphorylation

The neuroprotective effects of this compound against ischemia/reperfusion-induced neuronal damage appear to be mediated, at least in part, by its influence on the Akt signaling pathway. nih.gov The protein kinase B (Akt) is a critical mediator of cell survival and is activated through phosphorylation. Studies have shown that this compound administration leads to an increased level of Akt phosphorylation following cerebral ischemia. nih.gov

This modulation of Akt phosphorylation by this compound is a key mechanistic insight into its neuroprotective action. The activation of the Akt pathway is a well-established pro-survival signal in neurons, and by enhancing this pathway, this compound may help to counteract the apoptotic and degenerative processes triggered by ischemia/reperfusion injury.

Protection against Cisplatin-Induced Auditory Hair Cell Death

This compound has been investigated for its potential to protect against ototoxicity, specifically cisplatin-induced damage to auditory hair cells. nih.govfrontiersin.org Cisplatin (B142131), a widely used chemotherapy agent, is known to have ototoxic side effects, leading to hearing loss. Research has shown that this compound can effectively attenuate cisplatin-induced apoptosis in auditory hair cells. nih.govfrontiersin.org

In both in vitro and in vivo models, this compound demonstrated a protective effect. nih.govfrontiersin.org It was found to increase the viability of hair cells exposed to cisplatin. nih.govfrontiersin.org The underlying mechanism of this protection involves the mitigation of mitochondrial damage and a reduction in the generation of reactive oxygen species (ROS). nih.govresearchgate.net By exerting antioxidant and anti-apoptotic effects, this compound helps to preserve the integrity and function of auditory hair cells in the presence of cisplatin. nih.govfrontiersin.orgresearchgate.net

Table 1: Effects of this compound on Cisplatin-Induced Auditory Hair Cell Damage

| Model System | Key Findings |

| HEI-OC1 cells (in vitro) | - Alleviated cisplatin-induced apoptosis- Increased hair cell viability- Decreased mitochondrial damage |

| Cochlear hair cells (ex vivo) | - Reduced hair cell loss in response to cisplatin treatment |

| Zebrafish (in vivo) | - Demonstrated protective effects against cisplatin-induced ototoxicity |

Role in Estrogen Signaling Pathways in Neurodegenerative Diseases

Currently, there is a lack of direct scientific evidence linking this compound to estrogen signaling pathways in the context of neurodegenerative diseases. While estrogen and its receptors are known to play a significant role in neuroprotection and are implicated in the pathology of various neurodegenerative conditions, research has not yet established a specific interaction between this compound and these pathways.

Estrogen's neuroprotective effects are multifaceted, involving the modulation of inflammatory responses, protection against oxidative stress, and influence on neuronal survival and plasticity. frontiersin.orgnih.govfrontiersin.org Phytoestrogens, plant-derived compounds with estrogen-like activity, have been studied for their potential neuroprotective benefits. mdpi.com However, the classification of this compound as a phytoestrogen and its potential interaction with estrogen receptors in the brain remains an area for future investigation.

Immunomodulatory Potential of this compound

This compound and its derivatives have been shown to possess immunomodulatory properties, influencing the function of various immune cells. These effects are primarily characterized by the suppression of certain immune responses, suggesting a potential role in conditions associated with inflammation and immune system overactivity.

Modulation of Mononuclear Cell Proliferation

A derivative of this compound, this compound-3-O-β-d-galactopyranoside, has been found to modulate the immune response by inhibiting the proliferation of phytohemagglutinin (PHA)-stimulated mononuclear cells. nih.gov Mononuclear cells, which include lymphocytes and monocytes, are key components of the adaptive and innate immune systems. Their proliferation is a critical step in mounting an immune response. The inhibition of this proliferation by a this compound derivative suggests an immunosuppressive effect.

Impact on Cytotoxicity and Nitric Oxide Production

The immunomodulatory activity of this compound-3-O-β-d-galactopyranoside also extends to its effects on cell-mediated cytotoxicity and the production of nitric oxide (NO). nih.gov This derivative has been shown to inhibit cell cytotoxicity, a process by which certain immune cells kill target cells. nih.gov

Furthermore, it has been observed to inhibit the production of nitric oxide induced by lipopolysaccharide (LPS). nih.gov Nitric oxide is a signaling molecule with diverse roles in the immune system, and its overproduction can contribute to inflammation and tissue damage. By reducing NO production, this this compound derivative may exert anti-inflammatory effects.

Table 2: Immunomodulatory Effects of this compound-3-O-β-d-galactopyranoside

| Immune Parameter | Effect |

| Mononuclear Cell Proliferation (PHA-stimulated) | Inhibition |

| Cell Cytotoxicity | Inhibition |

| Nitric Oxide Production (LPS-induced) | Inhibition |

Regulation of Interleukins (e.g., IL-2) and Tumor Necrosis Factor-alpha (TNF-α) Production

This compound and its glycoside derivatives have demonstrated notable immunomodulatory effects, particularly in the regulation of key cytokines such as Interleukin-2 (IL-2) and Tumor Necrosis Factor-alpha (TNF-α). Research has shown that this compound-3-O-β-D-galactopyranoside can inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs). japer.inresearchgate.net This inhibitory action is linked to its ability to block the activation of NF-κB and AP-1, which are crucial transcription factors for the expression of the IL-2 gene and its receptor (IL-2R), essential components for T-cell activation and subsequent proliferation. japer.inresearchgate.net

Further investigations using Concanavalin-A induced models in koi carp (B13450389) revealed that this compound-3-O-β-D-galactopyranoside treatment leads to the downregulation of TNF-α gene expression. japer.in This effect is believed to occur through the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) and NF-κB signaling pathways, which are instrumental in mediating the expression of proinflammatory cytokines like TNF-α. japer.inglobalresearchonline.net Molecular docking studies support these findings, suggesting that this compound-3-O-β-D-galactopyranoside can act as a potential TNF-α inhibitor by targeting kinases like MEK2 and p38 MAPKinase involved in the TNF-α signaling pathway. globalresearchonline.net In studies on PHA-stimulated PBMCs, this compound and its galactoside derivative were both found to suppress TNF-α production. researchgate.net

Antihypertensive Activity of this compound Glycosides

This compound glycosides, particularly this compound-3-O-β-D-galactopyranoside isolated from Boerhavia diffusa, have been identified as possessing significant antihypertensive properties. researchgate.net This activity is primarily attributed to their ability to inhibit the Angiotensin-Converting Enzyme (ACE), a key enzyme in the regulation of blood pressure.

The primary mechanism behind the antihypertensive effect of this compound glycosides is the inhibition of ACE. This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, this compound-3-O-β-D-galactopyranoside effectively reduces the levels of angiotensin II, leading to vasodilation and a subsequent lowering of blood pressure. The ACE inhibitory potential of this compound-3-O-β-D-galactopyranoside has been demonstrated in vitro, with an estimated IC50 value of approximately 20 µM, indicating moderate potency. At higher concentrations (100 µM), it can achieve a maximum inhibition of around 82%. This positions the compound as a promising candidate for development as a natural antihypertensive agent.

In vivo studies using methylprednisolone-induced hypertensive rats have confirmed the blood pressure-lowering effects of this compound-3-O-β-D-galactopyranoside. Oral administration of the compound resulted in a significant, dose-dependent decrease in both systolic and diastolic blood pressure. The effects were comparable to the standard antihypertensive drug, captopril (B1668294). Notably, higher doses of the this compound glycoside demonstrated a more pronounced antihypertensive action than captopril at its tested concentrations.

Table 1: In Vivo Antihypertensive Effects of this compound-3-O-β-D-galactopyranoside

| Treatment Group | Dose (mg/kg) | Effect on Blood Pressure | Comparison to Captopril |

|---|---|---|---|

| This compound-3-O-β-D-galactopyranoside | 10 | Mild reduction | Equivalent to 5 mg/kg Captopril |

| This compound-3-O-β-D-galactopyranoside | 20 | Increased antihypertensive effect | - |

| This compound-3-O-β-D-galactopyranoside | 40 | Clearer antihypertensive action | More potent than 10 mg/kg Captopril |

| Captopril (Standard) | 5 | Standard reduction | - |

To elucidate the interaction at a molecular level, docking studies were performed with this compound-3-O-β-D-galactopyranoside and the ACE protein. These computational analyses revealed that the compound binds effectively to the active site of the ACE protein. The binding affinities were found to be comparable to those of captopril, a well-established ACE inhibitor. The sugar moiety of the glycoside is thought to play a significant role in the binding process through hydrophilic interactions and hydrogen bonding, influencing both affinity and specificity. These docking results provide a structural basis for the ACE inhibitory activity of the compound and support its potential as a therapeutic agent for hypertension.

Antiviral Activity

While research specifically targeting the antiviral properties of this compound is limited, the broader class of flavonoids, to which this compound belongs, is known for a wide range of antiviral activities. nih.govmdpi.com The mechanisms of action for flavonoids against viruses are diverse and can interfere with multiple stages of the viral life cycle. nih.govmdpi.com

General antiviral mechanisms attributed to flavonoids include:

Inhibition of Viral Entry : Some flavonoids can block the attachment of viruses to host cell receptors, preventing the initial stage of infection. mdpi.commdpi.com

Inhibition of Viral Enzymes : They can target and inhibit key viral enzymes necessary for replication, such as neuraminidase, proteases, and DNA/RNA polymerases. nih.gov

Interference with Viral Replication : Flavonoids have been shown to hinder the synthesis of viral RNA and proteins within the host cell. nih.gov

Modulation of Host Immune Response : Some compounds can enhance the host's antiviral immune response, for instance, by increasing the production of interferons. nih.gov

Although these mechanisms are established for flavonoids as a class, further studies are required to determine the specific antiviral activities and molecular targets of this compound itself.

Anti-urolithic Effects

This compound, as a constituent of medicinal plants like Boerhavia diffusa, is associated with anti-urolithic properties, contributing to the prevention and management of kidney stones. tandfonline.comnih.gov Urolithiasis is a condition characterized by the formation of stones, most commonly composed of calcium oxalate (B1200264) (CaOx), in the urinary system. nih.govbaus.org.uk

The proposed anti-urolithic mechanisms of plant extracts containing this compound involve several actions. The antioxidant properties of phenolic constituents, including this compound, are believed to protect against the oxidative stress and renal cell injury induced by hyperoxaluria. tandfonline.com In studies using ethylene (B1197577) glycol-induced urolithiasis in rats, treatment with B. diffusa root extract, which contains this compound, led to a significant reduction in the number of CaOx crystals in the urine and inhibited the deposition of these crystals within the kidney. tandfonline.com This suggests an ability to interfere with crystal formation and aggregation. tandfonline.comnih.gov

Furthermore, flavonoids are known to have diuretic effects, which can help in flushing out small stones and preventing their growth. nih.gov The collective evidence points towards the potential of this compound, as part of a complex of phytochemicals, to mitigate the risk factors associated with kidney stone formation. tandfonline.comnih.govmdpi.com

Cardioprotective Properties

This compound and its derivatives have demonstrated notable cardioprotective effects, primarily through their influence on blood pressure regulation. A significant study focused on this compound-3-O-β-D-galactopyranoside, a glycoside of this compound, which was isolated from Boerhavia diffusa Linn. This compound exhibited potent antihypertensive activity in methylprednisolone-induced hypertensive rats nih.gov. The study revealed that treatment with this compound-3-O-β-D-galactopyranoside resulted in a significant reduction in both systolic and diastolic blood pressure nih.gov.

The mechanism underlying this antihypertensive effect is believed to be the inhibition of the angiotensin-converting enzyme (ACE) nih.govmdpi.com. Molecular docking studies have shown a favorable interaction between this compound-3-O-β-D-galactopyranoside and the ACE protein mdpi.com. In vitro assays confirmed that this compound exhibits dose-dependent ACE inhibitory activity, with higher concentrations leading to greater inhibition mdpi.com. The renin-angiotensin-aldosterone system (RAAS) plays a crucial role in blood pressure regulation, and ACE inhibitors are a key class of antihypertensive drugs. By inhibiting ACE, this compound-3-O-β-D-galactopyranoside can help to lower blood pressure and reduce the strain on the cardiovascular system.

While direct ACE inhibition is a primary mechanism, it is also suggested that other pathways may contribute to the cardioprotective effects of this compound derivatives. These could include vasodilation, anti-inflammatory actions, and modulation of other molecules involved in blood pressure control mdpi.com. Flavonoid glycosides, in general, are recognized for their cardiovascular protective properties nih.gov.

Table 1: Antihypertensive Activity of this compound-3-O-β-D-galactopyranoside

| Treatment Group | Dose | Reduction in Systolic Blood Pressure | Reduction in Diastolic Blood Pressure |

|---|---|---|---|

| Vehicle Control | - | No significant change | No significant change |

| This compound-3-O-β-D-galactopyranoside | Lower doses | Moderate reduction | Moderate reduction |

Antidiabetic Activity

Research into the antidiabetic properties of this compound is an emerging field, with studies on related flavonoids providing significant insights. The plant Boerhavia diffusa, a known source of this compound, has been reported to possess antihyperglycemic and renoprotective effects nih.govmdpi.com.

Studies on Eupatorin, a structurally similar O-methylated flavone, have demonstrated significant antidiabetic activity in streptozotocin (STZ)-induced diabetic rats. Treatment with Eupatorin led to a notable decrease in blood glucose levels and regulated lipid profile parameters ijper.org. Furthermore, it mitigated oxidative stress by enhancing the levels of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) in liver tissues ijper.org. Histological analysis also revealed that Eupatorin alleviated pancreatic and liver damage caused by diabetes ijper.org.

Another related flavonoid, Eupafolin, has been shown to exert its antidiabetic effects by targeting the peroxisome proliferator-activated receptor-gamma (PPARγ) and the PI3K/Akt signaling pathway in type 2 diabetic rats nih.gov. Eupafolin treatment reduced fasting blood glucose and insulin (B600854) resistance, and increased the expression of key proteins involved in insulin signaling, such as InsR, IRS-2, and GLUT4 nih.gov.

These findings on related flavonoids suggest that this compound may share similar mechanisms of antidiabetic action, including the regulation of glucose metabolism, improvement of insulin sensitivity, and protection against oxidative stress. Flavonoids, as a class of compounds, are known to positively influence various pathways involved in diabetes management by improving β-cell proliferation, promoting insulin secretion, and reducing apoptosis nih.gov.

Table 2: Effects of Eupatorin on Biochemical Parameters in STZ-Induced Diabetic Rats

| Parameter | Diabetic Control Group | Eupatorin-Treated Group |

|---|---|---|

| Blood Glucose | Significantly elevated | Significantly decreased |

| Serum Urea | Significantly elevated | Significantly decreased |

| Serum Creatinine | Significantly elevated | Significantly decreased |

| Liver Antioxidant Enzymes (SOD, CAT, GSH) | Significantly reduced | Significantly augmented |

Thrombolytic and Anticoagulant Effects

The potential of this compound and its source plant, Boerhavia diffusa, in modulating blood coagulation and fibrinolysis has been noted. Extracts from Boerhaavia diffusa have been reported to exhibit thrombolytic activity mdpi.comnih.gov. Thrombolytic agents are crucial in the treatment of thrombotic diseases as they work by dissolving blood clots phytojournal.com.

While direct studies on the thrombolytic and anticoagulant effects of isolated this compound are limited, the general properties of flavonoids suggest a potential role in this area. Flavonoids have been recognized for their anti-platelet and anti-coagulant properties in both in vitro and in vivo studies researchgate.net. The anticoagulant effects of certain flavonoids are attributed to their ability to prolong the activated partial thromboplastin (B12709170) time (APTT), indicating an influence on the intrinsic pathway of coagulation researchgate.net. The number and position of hydroxyl groups on the flavonoid structure appear to be important for this activity researchgate.net.

The mechanism of thrombolytic agents often involves the activation of plasminogen to plasmin, which then degrades the fibrin (B1330869) matrix of a clot nih.gov. It is plausible that this compound, as a flavonoid, may contribute to the observed thrombolytic effects of Boerhavia diffusa extracts, although further research is required to elucidate the specific mechanisms.

Anti-angiogenic Properties

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The plant Boerhavia diffusa, which contains this compound, has been reported to possess anti-angiogenic properties mdpi.comnih.gov.

The anti-angiogenic activity of flavonoids is often linked to their ability to inhibit key signaling pathways involved in neovascularization. A primary target is the vascular endothelial growth factor (VEGF) and its receptor (VEGFR) signaling cascade. By down-regulating the production of VEGF, flavonoids can inhibit the proliferation and migration of endothelial cells, which are essential steps in angiogenesis mdpi.comnih.gov.

Furthermore, some flavonoids can modulate the activity of matrix metalloproteinases (MMPs), enzymes that are crucial for the degradation of the extracellular matrix, allowing endothelial cells to migrate and form new vessels nih.gov. While direct evidence for this compound's effect on VEGF and MMPs is yet to be extensively documented, the known anti-angiogenic properties of its plant source suggest that it may contribute to these effects.

Effects on Prostatic Hyperplasia

This compound has demonstrated significant potential in the context of prostate health, particularly in inhibiting the growth of prostate cancer cells. A study investigating the effects of this compound on the human prostate cancer cell line, PC3, revealed that it markedly inhibited cell proliferation in a concentration-dependent manner nih.govresearchgate.net.

The mechanism of action involves the induction of apoptosis, or programmed cell death. This compound was found to significantly increase the generation of reactive oxygen species (ROS) within the cancer cells, leading to nuclear apoptosis nih.govresearchgate.net. This was accompanied by an increase in the activity of caspase-3, a key executioner enzyme in the apoptotic pathway nih.govresearchgate.net.

Cell cycle analysis further showed that this compound treatment caused a decrease in the percentage of cells in the G0/G1 phase and an increase in the S phase, indicating an alteration in cell cycle progression that contributes to its anti-proliferative effects nih.gov. These findings highlight the potential of this compound as a novel molecular target for prostate cancer therapy. Additionally, the plant Boerhaavia diffusa, from which this compound can be isolated, has been noted for its potential benefits in prostatic hyperplasia mdpi.comnih.gov.

Table 3: Effect of this compound on PC3 Prostate Cancer Cells

| Parameter | Control Group | This compound-Treated Group |

|---|---|---|

| Cell Proliferation | Normal | Markedly inhibited (concentration-dependent) |

| Intracellular ROS Levels | Basal | Significantly induced |

| Caspase-3 Activity | Basal | Increased |

| Cells in G0/G1 Phase | Normal percentage | Decreased percentage |

Anti-estrogenic Effects

This compound, as a constituent of Boerhaavia diffusa, is associated with anti-estrogenic properties. Extracts from Boerhaavia diffusa have been shown to possess antiproliferative and antiestrogenic effects, particularly in estrogen-dependent breast cancer cell lines such as MCF-7 nih.govresearchgate.net.

In vitro studies have demonstrated that a methanol (B129727) extract of Boerhaavia diffusa can compete with estradiol (B170435) for binding to the estrogen receptor (ER), indicating a potential mechanism for its anti-estrogenic activity nih.govresearchgate.net. Furthermore, the extract was found to reduce the mRNA expression of the estrogen-responsive gene pS2, providing more evidence for its anti-estrogenic action nih.govresearchgate.net.

Treatment of MCF-7 cells with the Boerhaavia diffusa extract also led to cell cycle arrest at the G0-G1 phase, contributing to its antiproliferative effects nih.govresearchgate.net. While these studies were conducted with a plant extract, the presence of flavonoids like this compound is likely to contribute to these observed biological activities. The structure-activity relationship of flavonoids suggests that specific substitutions on the flavonoid backbone are crucial for their antiestrogenic activity nih.govresearchgate.net.

Radioprotective Properties

The plant Boerhaavia diffusa, a source of this compound, has been reported to have radio-protective properties mdpi.comnih.gov. While direct studies on this compound are limited, the radioprotective effects of flavonoids, in general, are well-documented and provide a basis for understanding its potential in this area.

The primary mechanisms by which flavonoids exert their radioprotective effects include the scavenging of free radicals and antioxidant effects nih.govtbzmed.ac.ir. Ionizing radiation generates a large number of free radicals that can damage cellular components, including DNA and cell membranes tbzmed.ac.ir. Flavonoids can effectively neutralize these reactive oxygen species, thereby mitigating the indirect damaging effects of radiation nih.govtbzmed.ac.ir.

Flavonoids also offer protection to the hematopoietic system, which is highly sensitive to radiation, by shielding bone marrow stem cells from radiation-induced damage nih.govtbzmed.ac.ircognizancejournal.com. Furthermore, they can protect DNA from radiation-induced damage and reduce cell death due to their antioxidant and anti-inflammatory properties nih.govresearchgate.net. The ability of flavonoids to interact with and stabilize the DNA double-helix structure is another proposed mechanism of radioprotection nih.gov.

Table 4: Mechanisms of Radioprotective Effects of Flavonoids

| Mechanism | Description |

|---|---|

| Free Radical Scavenging | Neutralization of reactive oxygen species generated by ionizing radiation. |

| Antioxidant Effects | Upregulation of endogenous antioxidant enzymes like SOD, CAT, and GSH-Px. |

| Hematopoietic System Protection | Shielding of bone marrow stem cells from radiation damage. |

| DNA Protection | Reduction of radiation-induced DNA damage and stabilization of the DNA structure. |

Based on a comprehensive review of available scientific literature, there is no specific research data detailing the anti-osteoporosis activity of the chemical compound this compound. Searches for in vitro and in vivo studies investigating the effects of this compound on bone cells, such as osteoblasts and osteoclasts, or its impact on bone metabolism pathways like RANKL/OPG and Wnt/β-catenin, did not yield any relevant findings.